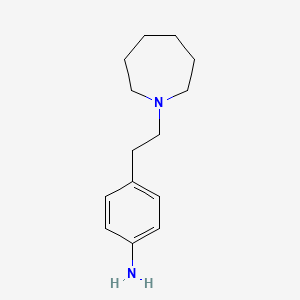

4-(2-Azepan-1-yl-ethyl)-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Azepan-1-yl-ethyl)-phenylamine is an organic compound that features a phenylamine group attached to an azepane ring via an ethyl chain. This compound is of interest due to its unique structure, which combines the properties of both aromatic amines and azepane rings, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azepan-1-yl-ethyl)-phenylamine typically involves the reaction of 4-bromoethylbenzene with azepane in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Acylation of the Primary Amine

The primary aromatic amine undergoes acylation with reagents such as acetyl chloride or acetic anhydride to form stable acetamide derivatives. This reaction is typically performed under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

Example Reaction: 4 2 Azepan 1 yl ethyl phenylamine+Ac2OpyridineN 4 2 Azepan 1 yl ethyl phenyl acetamide+CH3COOHReagents/Conditions: Acetic anhydride, pyridine, room temperature .

Diazotization and Coupling Reactions

The aromatic amine can be diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate participates in coupling reactions with electron-rich aromatic compounds (e.g., phenol or aniline derivatives) to form azo dyes or undergo Sandmeyer reactions for functional group interconversion.

Example Reaction: Diazonium salt+Phenol→Azo coupled product orange red precipitate Reagents/Conditions: NaNO₂, HCl (0–5°C), followed by coupling at pH 9–10 .

Amide Bond Formation

The primary amine reacts with carboxylic acids or activated esters (e.g., NHS esters) in the presence of coupling agents like HATU or HBTU to form amides. This is critical in drug discovery for constructing peptidomimetic structures.

Example Reaction: 4 2 Azepan 1 yl ethyl phenylamine+R COOHHATU DIEAR C O NH 4 2 Azepan 1 yl ethyl phenyl Reagents/Conditions: HATU, N-ethyl-N-isopropylpropan-2-amine (DIEA), DMF, 0°C to rt .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration, sulfonation, or halogenation. The amine group directs incoming electrophiles to the ortho and para positions.

Example Reaction (Nitration): 4 2 Azepan 1 yl ethyl phenylamine+HNO3H2SO43 Nitro 4 2 Azepan 1 yl ethyl phenylamineReagents/Conditions: Concentrated H₂SO₄, HNO₃, 50°C .

Alkylation/Acylation of the Azepane Nitrogen

The tertiary amine in the azepane ring reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.

Example Reaction (Alkylation): 4 2 Azepan 1 yl ethyl phenylamine+CH3I→4 2 N Methylazepan 1 yl ethyl phenylamineReagents/Conditions: Methyl iodide, K₂CO₃, DMF, 60°C .

Comparative Reaction Table

Key Research Findings

- Amide Synthesis : HATU-mediated coupling achieves >80% yield in DMF .

- Diazonium Stability : The diazonium salt decomposes rapidly above 5°C, necessitating low-temperature conditions.

- Directing Effects : Electrophilic substitution favors the meta position relative to the ethyl-azepane chain due to steric hindrance.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound's unique structure allows it to act as a pharmacophore in drug design. Its amine group can facilitate interactions with biological targets, making it a candidate for developing new therapeutic agents. Studies have suggested that derivatives of 4-(2-Azepan-1-yl-ethyl)-phenylamine may exhibit significant biological activity, potentially acting as ligands for various receptors.

Case Study: Antidepressant Activity

Research indicates that similar compounds have shown promise in treating depression by modulating neurotransmitter systems. For instance, derivatives of phenylamine have been investigated for their ability to inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft.

Biochemical Probes

In biological assays, the compound serves as a probe to study protein-ligand interactions. Its ability to bind to specific proteins can help elucidate mechanisms of action for various biological processes.

Case Study: Protein Interaction Studies

A study demonstrated that derivatives of this compound could selectively bind to certain enzymes involved in metabolic pathways. This binding was analyzed using surface plasmon resonance, revealing kinetic parameters that suggest potential for therapeutic applications.

Industrial Applications

Catalysis in Organic Reactions

The compound's amine functionality allows it to act as a catalyst in various organic reactions. It has been explored for use in coupling reactions and other synthetic transformations, contributing to more efficient synthetic pathways in organic chemistry.

Wirkmechanismus

The mechanism of action of 4-(2-Azepan-1-yl-ethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance the binding affinity of the compound to its target, while the phenylamine group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Azepan-1-yl-ethyl)-2-phenylacetamide: Similar structure but with an acetamide group instead of an amine.

4-(2-Azepan-1-yl)-phenylamine: Lacks the ethyl chain, directly connecting the azepane ring to the phenylamine group.

2-(2-Azepan-1-yl-ethyl)-phenylamine: The azepane ring is attached to the ortho position of the phenylamine group.

Uniqueness

4-(2-Azepan-1-yl-ethyl)-phenylamine is unique due to the presence of both the azepane ring and the ethyl chain, which can influence its chemical reactivity and biological activity. The combination of these structural features can enhance its versatility in various applications, making it a valuable compound in research and industry.

Biologische Aktivität

4-(2-Azepan-1-yl-ethyl)-phenylamine, also known as 4-[2-(azepan-1-yl)ethyl]aniline, is a compound with a unique molecular structure that includes a phenyl group and an azepane ring. This structural combination is believed to confer distinct biological activities, making it a subject of interest in various biomedical fields.

- Molecular Formula : C14H22N2

- Molecular Weight : Approximately 218.34 g/mol

- Structure : The compound features a phenylamine structure connected to an ethyl chain, which includes a seven-membered azepane ring.

Biological Applications

Recent studies have highlighted several potential applications of this compound:

-

CRISPR-Cas9 Genome Editing :

- Application : The compound is incorporated into stimuli-responsive nanoformulations aimed at enhancing the delivery efficiency of CRISPR-Cas9 components.

- Results : Improved intracellular delivery has been reported, leading to more efficient genome editing outcomes.

-

Neuro-Oncology :

- Application : Investigated as a potential tracer for PET imaging of glioblastoma multiforme (GBM).

- Results : The compound targets specific biochemical pathways overexpressed in GBM cells, allowing for non-invasive imaging that could enhance tumor characterization and treatment monitoring.

While specific mechanisms of action for this compound are still under investigation, its interactions with biological targets suggest several pathways:

- Binding Affinity : Preliminary studies indicate that this compound may exhibit binding affinity with various receptors and proteins, potentially influencing cellular signaling pathways and gene expression.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C14H22N2 | Unique azepane ring; potential neuroactive properties |

| 2-Azepan-1-yl-2-phenyl-ethylamine | C14H22N2 | Similar amine functionality; potential neuroactive properties |

| 4-(piperidin-1-yl)aniline | C13H18N2 | Contains a piperidine ring; used in medicinal chemistry |

| 3-(dimethylamino)phenylamine | C10H14N2 | Exhibits stimulant properties; used in various applications |

The structural uniqueness of this compound may enhance its ability to cross biological membranes or interact with specific receptors more effectively than other amines lacking such a structure .

Case Studies and Research Findings

A review of current literature reveals limited but promising findings regarding the biological activity of this compound:

-

CRISPR-Cas9 Delivery Systems :

- A study demonstrated that the incorporation of this compound in nanoformulations significantly improved the delivery efficiency of Cas9 ribonucleoproteins, resulting in enhanced gene disruption capabilities.

-

Imaging in Neuro-Oncology :

- Another research initiative focused on using this compound as a PET imaging agent for GBM, showing potential for better tumor visualization and assessment of therapeutic response.

Eigenschaften

IUPAC Name |

4-[2-(azepan-1-yl)ethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16/h5-8H,1-4,9-12,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARSMQUCRTVKGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.